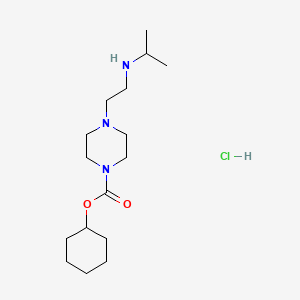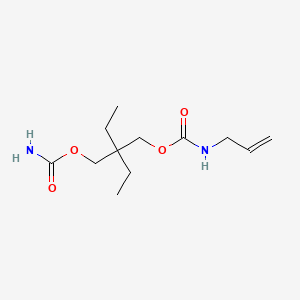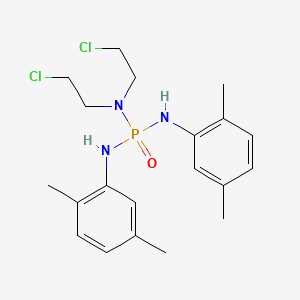
2,2,5,5-Tetramethyl-3,4-diphenyl-2,5-dihydro-1,2,5-oxadisilole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2,5,5-Tetramethyl-3,4-diphenyl-2,5-dihydro-1,2,5-oxadisilole is a unique organosilicon compound characterized by its distinctive structure, which includes two silicon atoms, an oxygen atom, and a five-membered ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,2,5,5-Tetramethyl-3,4-diphenyl-2,5-dihydro-1,2,5-oxadisilole typically involves the reaction of tetramethyldisiloxane with phenylacetylene under specific conditions. The reaction is often catalyzed by transition metal catalysts such as platinum or palladium, which facilitate the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of high-purity reagents and controlled reaction conditions is crucial to minimize impurities and maximize efficiency.
Analyse Chemischer Reaktionen
Types of Reactions: 2,2,5,5-Tetramethyl-3,4-diphenyl-2,5-dihydro-1,2,5-oxadisilole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or ozone, leading to the formation of silanol or siloxane derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of silane derivatives.
Substitution: The compound can participate in substitution reactions, where one of the phenyl groups is replaced by other functional groups, using reagents like halogens or organometallic compounds.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, ozone; typically carried out at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride; reactions are often conducted in anhydrous solvents under inert atmosphere.
Substitution: Halogens, organometallic reagents; reactions may require catalysts and specific solvents to proceed efficiently.
Major Products:
Oxidation: Silanol or siloxane derivatives.
Reduction: Silane derivatives.
Substitution: Various substituted phenyl derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
2,2,5,5-Tetramethyl-3,4-diphenyl-2,5-dihydro-1,2,5-oxadisilole has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of advanced materials, including polymers and nanomaterials.
Biology: Investigated for its potential use in drug delivery systems due to its unique structural properties.
Medicine: Explored for its potential in developing new therapeutic agents, particularly in the field of oncology.
Industry: Utilized in the production of high-performance coatings, adhesives, and sealants due to its stability and reactivity.
Wirkmechanismus
The mechanism by which 2,2,5,5-Tetramethyl-3,4-diphenyl-2,5-dihydro-1,2,5-oxadisilole exerts its effects involves interactions with various molecular targets. The silicon-oxygen-silicon linkage in the compound allows it to participate in unique chemical reactions, facilitating the formation of stable complexes with other molecules. These interactions can influence biological pathways and chemical processes, making the compound valuable in both research and industrial applications.
Vergleich Mit ähnlichen Verbindungen
- 2,2,5,5-Tetramethyl-1,4-diphenyl-3,6,7-trioxabicyclo[2.2.1]heptane
- N,N-Diphenyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
- 2,4-Diphenyl-6-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,3,5-triazine
Uniqueness: 2,2,5,5-Tetramethyl-3,4-diphenyl-2,5-dihydro-1,2,5-oxadisilole stands out due to its specific silicon-oxygen-silicon linkage, which imparts unique chemical and physical properties. This structural feature allows it to participate in a broader range of chemical reactions compared to similar compounds, making it a versatile and valuable compound in various applications.
Eigenschaften
CAS-Nummer |
31731-63-2 |
|---|---|
Molekularformel |
C18H22OSi2 |
Molekulargewicht |
310.5 g/mol |
IUPAC-Name |
2,2,5,5-tetramethyl-3,4-diphenyl-1,2,5-oxadisilole |
InChI |
InChI=1S/C18H22OSi2/c1-20(2)17(15-11-7-5-8-12-15)18(21(3,4)19-20)16-13-9-6-10-14-16/h5-14H,1-4H3 |
InChI-Schlüssel |
KYNANOAHFJKIQU-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si]1(C(=C([Si](O1)(C)C)C2=CC=CC=C2)C3=CC=CC=C3)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




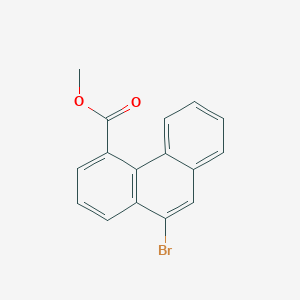
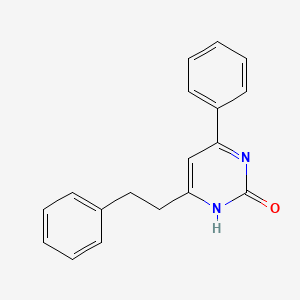

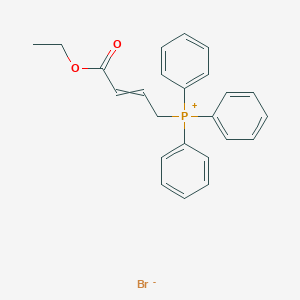


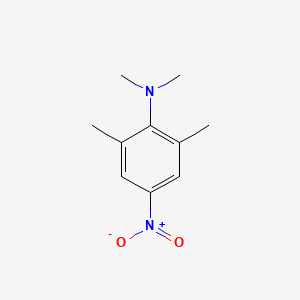

![5a,7a,10a-Trimethyl-8-(6-methylheptan-2-yl)-1-methylidenehexadecahydro-3h-cyclopenta[5,6]naphtho[2,1-c]oxepin-3-one](/img/structure/B14694555.png)
